molecular formula C18H20O2 B14398228 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol CAS No. 89867-84-5

2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol

Cat. No.: B14398228
CAS No.: 89867-84-5
M. Wt: 268.3 g/mol
InChI Key: FOMLMOCVHGFWOF-UHFFFAOYSA-N
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Description

2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is a chemical compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features two phenyl groups and an isopropyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide. This reaction proceeds under moderate heating conditions and involves the initial formation of an epoxide, followed by ring expansion to form the oxetane .

Industrial Production Methods

Industrial production of oxetanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying ring strain effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol involves its interaction with molecular targets through its strained ring structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. The combination of phenyl and isopropyl groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89867-84-5

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,2-diphenyl-3-propan-2-yloxetan-3-ol

InChI

InChI=1S/C18H20O2/c1-14(2)17(19)13-20-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3

InChI Key

FOMLMOCVHGFWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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